Tributylmanganate Radical Cyclization: Iodo Delivers 88% Dihydrobenzofuran; Bromo Fails to Cyclize Entirely
Under identical tributylmanganate (n-Bu₃MnLi or n-Bu₃MnMgBr) conditions in THF at 0–25 °C, allyl (2-iodophenyl) ether (1a) undergoes radical cyclization to give 3-isopropenyl-2,3-dihydrobenzofuran (2a) in 88% isolated yield. By stark contrast, the bromo analog, allyl (2-bromophenyl) ether, produces only the non-cyclized reduction product phenyl prenyl ether (40% yield) with 52% of the starting material recovered, and no cyclized product detected [1]. The chloro analog was not reported to cyclize under these conditions. This near-quantitative dichotomy underscores the iodo compound's unique competence in radical 5-exo-trig cyclization.
| Evidence Dimension | Isolated yield of cyclized dihydrobenzofuran product under tributylmanganate conditions |
|---|---|
| Target Compound Data | 88% yield (3-isopropenyl-2,3-dihydrobenzofuran, 2a) |
| Comparator Or Baseline | Allyl (2-bromophenyl) ether: 0% cyclized product; only reduction product (phenyl prenyl ether, 40%) + recovered starting material (52%) |
| Quantified Difference | 88% vs. 0% cyclized; net cyclization benefit = +88% |
| Conditions | n-Bu₃MnLi (1.5 mmol) or n-Bu₃MnMgBr, substrate (1.0 mmol), THF, 0 °C to 25 °C, 2 h |
Why This Matters
Procurement of the iodo ether directly enables a high-yielding radical cyclization route to dihydrobenzofurans, while the bromo analog is synthetically inert under the same conditions, making the iodo compound the only viable choice for this transformation.
- [1] Nakao, J.; Inoue, R.; Shinokubo, H.; Oshima, K. Trialkylmanganate-Induced Cyclization of Allyl 2-Iodophenyl Ether, N,N-Diallyl-2-iodoaniline, and α-Iodo Acetal. J. Org. Chem. 1997, 62, 1910–1911. View Source
